

Head-to-Head Clinical Trial: Linaprazan Glurate vs. Lansoprazole for Erosive Esophagitis

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Compound of Interest

Compound Name: *Linaprazan*

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the potassium-competitive acid blocker (P-CAB) **linaprazan** glurate and the proton pump inhibitor (PPI) lansoprazole, based on the head-to-head Phase II LEED clinical trial. The focus is on the treatment of erosive esophagitis (eGERD), a common manifestation of gastroesophageal reflux disease (GERD).

Executive Summary

Linaprazan glurate, a novel P-CAB, has demonstrated superior efficacy in the healing of erosive esophagitis compared to the established PPI, lansoprazole, particularly in patients with more severe disease. The Phase II LEED study revealed that **linaprazan** glurate, at various dosages, achieved higher 4-week healing rates than the standard dose of lansoprazole. This effect was most pronounced in patients with Los Angeles (LA) classification grades C and D esophagitis. The safety profile of **linaprazan** glurate was found to be comparable to that of lansoprazole.

Data Presentation

The following tables summarize the key quantitative data from the Phase II LEED clinical trial, comparing the efficacy of different doses of **linaprazan** glurate with lansoprazole 30 mg.

Table 1: 4-Week Healing Rates of Erosive Esophagitis (All Grades)

Treatment Group	Intention-to-Treat (ITT) Analysis	Per-Protocol (PP) Analysis
Linaprazan Glurate (all doses)	71.1% [1] [2]	80.9% [1] [2]
Lansoprazole 30 mg QD	60.6% [1] [2]	59.1% [1] [2]

Table 2: 4-Week Healing Rates by Esophagitis Severity (ITT Analysis)

Treatment Group	LA Grade A/B	LA Grade C/D
Linaprazan Glurate 25 mg BID	73.7% [1]	58.3% [1]
Linaprazan Glurate 50 mg BID	75.7% [1]	72.7% [1]
Linaprazan Glurate 75 mg BID	78.0% [1]	85.0% [1]
Linaprazan Glurate 100 mg BID	54.5% [1]	50.0% [1]
Highest Linaprazan Glurate Dose Group	91% [3] [4] [5]	89% [3] [4] [5]
Lansoprazole 30 mg QD	81.0% [3] [4]	38% [3] [4] [5]

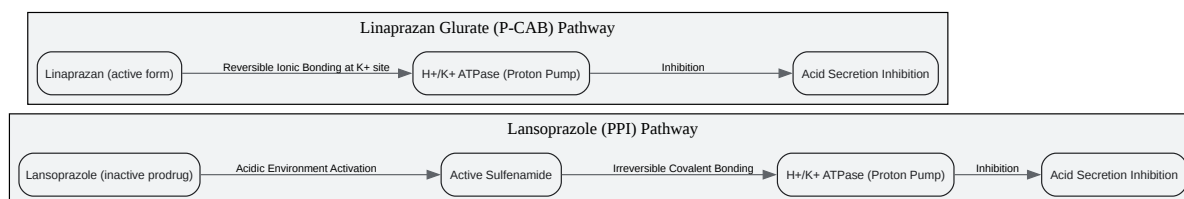
Mechanism of Action

Linaprazan glurate and lansoprazole employ different mechanisms to suppress gastric acid secretion.

Lansoprazole, a proton pump inhibitor (PPI), irreversibly inhibits the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells, blocking the final step of acid production. This action is covalent and requires an acidic environment for activation.

Linaprazan glurate, a potassium-competitive acid blocker (P-CAB), competitively and reversibly binds to the potassium-binding site of the proton pump. This ionic binding does not

require an acidic environment for activation, leading to a faster onset of action.



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Figure 1: Mechanism of Action of Lansoprazole (PPI) vs. **Linaprazan** Glurate (P-CAB).

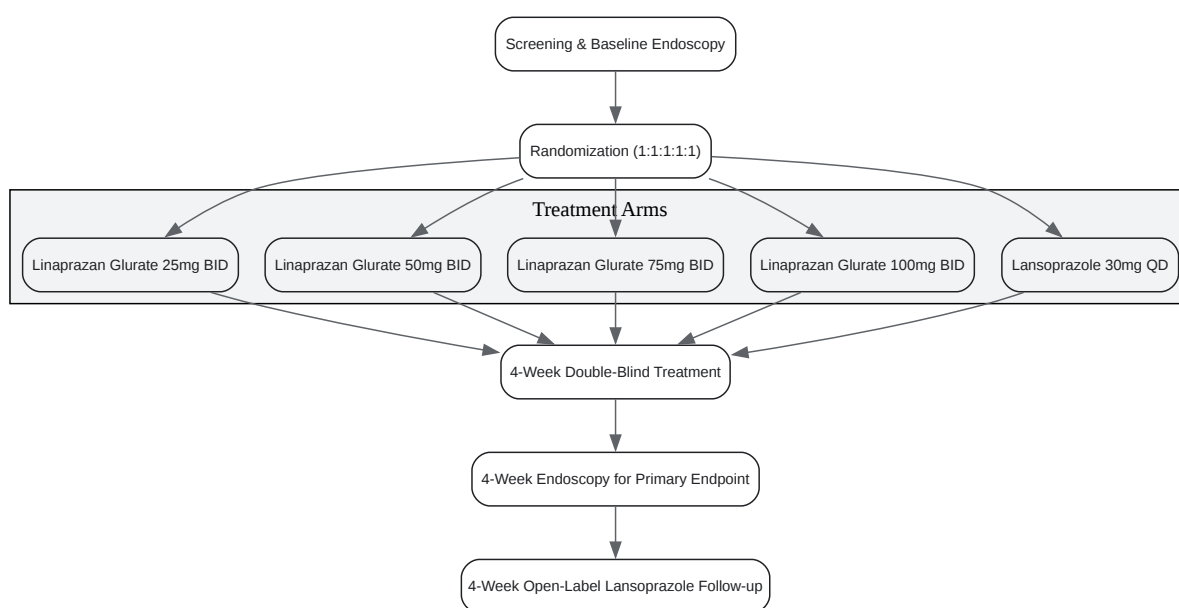
Experimental Protocols

The comparative data is primarily derived from the Phase II LEED (**Linaprazan** glurate Erosive Esophagitis Dose Ranging) study.

LEED Study Design

- Study Type: A Phase 2, randomized, double-blind, active comparator-controlled, 5-arm parallel-group, dose-finding study.[1]
- Patient Population: Adult patients with endoscopically confirmed erosive esophagitis (LA grades A, B, C, or D).[2] Patients with LA grades A/B were required to have a history of at least 8 weeks of prior insufficient PPI treatment.[2][3]
- Intervention Arms:
 - **Linaprazan** glurate 25 mg twice daily (BID)
 - **Linaprazan** glurate 50 mg twice daily (BID)
 - **Linaprazan** glurate 75 mg twice daily (BID)

- **Linaprazan** glurate 100 mg twice daily (BID)
- Lansoprazole 30 mg once daily (QD)[1][2]
- Treatment Duration: 4 weeks of double-blind treatment, followed by a 4-week open-label phase with lansoprazole.[1][2]
- Primary Endpoint: The primary outcome was the rate of endoscopic healing of erosive esophagitis at 4 weeks.[3][4] Healing was defined as the absence of esophageal erosions (LA grade 0).[4]
- Secondary Endpoints: Safety and tolerability were assessed as secondary endpoints.[3][4]



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Figure 2: LEED Clinical Trial Workflow.

Key Methodologies

- Endoscopy: Upper endoscopy was performed at screening and at the 4-week follow-up to assess the grade of erosive esophagitis according to the Los Angeles (LA) classification.[1]
- Data Analysis: The primary efficacy analysis was performed on both the intention-to-treat (ITT) and per-protocol (PP) populations.[1][2]

Safety and Tolerability

In the Phase II LEED study, **linaprazan** glurate was generally well-tolerated, with a safety profile comparable to that of lansoprazole.[2][3][4] The most frequently reported adverse event was COVID-19, which occurred in 4% of the total study population.[3][4][5]

Conclusion

The head-to-head clinical data from the Phase II LEED study suggests that **linaprazan** glurate is a highly effective treatment for erosive esophagitis, demonstrating superior healing rates compared to lansoprazole, especially in patients with more severe disease (LA grades C and D). Its rapid onset of action and favorable safety profile position it as a promising alternative in the management of acid-related disorders. Further Phase III trials are anticipated to confirm these findings and provide more definitive evidence of its clinical utility.

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